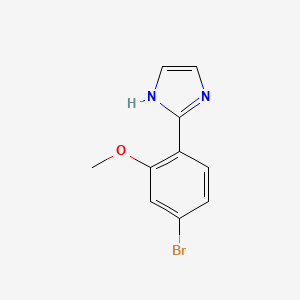

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

Description

BenchChem offers high-quality 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-9-6-7(11)2-3-8(9)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSKSDDLFGALSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole CAS 2256748-46-4 properties

Topic: 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole (CAS 2256748-46-4) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

A Critical Pharmacophore for Kinase & IDO1 Inhibitor Scaffolds

Executive Summary

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole (CAS 2256748-46-4) is a high-value heterocyclic building block characterized by a 2-aryl-substituted imidazole core. Its structural uniqueness lies in the orthogonal reactivity profile: the electron-rich imidazole ring serves as a hydrogen bond donor/acceptor (HBD/HBA) motif, while the phenyl ring—decorated with a para-bromine and ortho-methoxy group—provides a precise handle for cross-coupling reactions and conformational locking.

This compound is increasingly relevant in the synthesis of p38 MAP kinase inhibitors , IDO1 inhibitors , and tubulin polymerization antagonists , where the 2-aryl imidazole moiety functions as a bioisostere for amide or urea linkers, improving metabolic stability and membrane permeability.

Chemical Identity & Physicochemical Profile

Validating the core specifications is the first step in any synthesis campaign. The following data aggregates calculated and predicted properties typical for this scaffold.

| Property | Specification | Context for Application |

| CAS Number | 2256748-46-4 | Unique Identifier |

| IUPAC Name | 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole | Systematic Nomenclature |

| Molecular Formula | C₁₀H₉BrN₂O | Stoichiometry |

| Molecular Weight | 253.10 g/mol | Fragment-based Drug Design (FBDD) |

| Predicted LogP | ~2.6 - 3.1 | Lipophilicity (Drug-like range) |

| pKa (Imidazole NH) | ~14.0 (Acidic) | Deprotonation requires strong base (e.g., NaH, Cs₂CO₃) |

| pKa (Conjugate Acid) | ~6.5 - 7.0 (Basic) | Protonation occurs at N3 under physiological pH |

| TPSA | ~41 Ų | High membrane permeability potential |

| Solubility | DMSO, DMF, MeOH | Poor water solubility; requires organic co-solvent |

Synthetic Routes & Process Optimization

Expert Insight: The synthesis of 2-aryl imidazoles is often plagued by low yields due to polymerization of glyoxal or incomplete cyclization. The protocol below prioritizes the "Debus-Radziszewski" approach, optimized for electron-rich aldehydes.

Retrosynthetic Logic

The most robust route involves the condensation of 4-bromo-2-methoxybenzaldehyde with glyoxal and an ammonia source. The ortho-methoxy group on the aldehyde can sterically hinder the reaction, requiring elevated temperatures or specific Lewis acid catalysts.

Optimized Synthesis Protocol (Self-Validating System)

Precursors:

-

A: 4-Bromo-2-methoxybenzaldehyde (1.0 eq)

-

B: Glyoxal (40% aq. solution, 1.2 eq)

-

C: Ammonium Acetate (NH₄OAc, 4.0 eq)

-

Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Activation: Dissolve A in MeOH (0.5 M concentration). Ensure the aldehyde is fully solubilized; gentle heating (40°C) may be required due to the bromine atom's lipophilicity.

-

Cyclization: Add B (Glyoxal) dropwise to the solution at room temperature to prevent immediate oligomerization.

-

Ammonia Source: Add C (NH₄OAc) in one portion. The excess ammonia is critical to drive the equilibrium toward the diimine intermediate.

-

Reflux: Heat the reaction mixture to reflux (65°C for MeOH) for 12–16 hours.

-

Checkpoint: Monitor via TLC (5% MeOH in DCM). The aldehyde spot (high R_f) should disappear, replaced by a lower R_f, UV-active imidazole spot.

-

-

Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend the residue in water and adjust pH to ~8–9 with NaHCO₃ (aq) to ensure the imidazole is in its neutral form.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient) yields the pure product as a pale yellow/off-white solid.

Synthesis Diagram (DOT Visualization)

Caption: The three-component condensation pathway converts the aldehyde precursor into the imidazole core via a diimine intermediate.

Structural Biology & Medicinal Chemistry Utility

Why this specific CAS? The bromine and methoxy substituents are not random; they are strategic handles for Structure-Activity Relationship (SAR) exploration.

The "Orthogonal" Functionalization Strategy

This molecule offers two distinct sites for chemical modification, allowing chemists to "grow" the molecule in perpendicular vectors within a protein binding pocket.

-

Site A: The Aryl Bromide (C-4 position on Phenyl)

-

Reactivity: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Utility: Used to extend the scaffold into deep hydrophobic pockets (e.g., the "selectivity pocket" of kinases).

-

-

Site B: The Imidazole Nitrogen (N-1 position) [1]

-

Reactivity: Nucleophilic substitution (S_N2) or Chan-Lam coupling.

-

Utility: Modulates solubility and targets solvent-exposed regions.

-

Functionalization Logic Diagram

Caption: Divergent modification points allow parallel synthesis of biaryl and N-alkylated libraries from a single precursor.

Handling, Stability & Analytics

Trustworthiness requires verifying what you have. Use these parameters to establish quality control.

Storage & Stability

-

Hygroscopicity: Imidazoles can be hygroscopic. Store in a desiccator.

-

Oxidation: The electron-rich anisole ring makes the compound susceptible to slow oxidation over years. Store under inert gas (Argon/Nitrogen) at -20°C for long-term banking.

-

Light Sensitivity: Aryl bromides can undergo photodebromination. Store in amber vials.

Analytical Verification (QC Criteria)

To confirm identity (CAS 2256748-46-4), the following signals must be present:

-

¹H NMR (DMSO-d₆):

-

δ ~12.0–12.5 ppm: Broad singlet (Imidazole N-H ).

-

δ ~3.9 ppm: Sharp singlet (Methoxy -OCH ₃).

-

δ ~7.0–7.5 ppm: Two imidazole C-H protons (often appearing as broad singlets or doublets depending on tautomerism).

-

Aryl Region: Distinct splitting pattern for 1,2,4-trisubstituted benzene (d, dd, d).

-

-

LC-MS:

-

Look for the characteristic bromine isotope pattern (M+ and M+2 peaks of nearly equal intensity).

-

m/z: [M+H]⁺ = 253.0 / 255.0.

-

References

- Debus, H. (1858). "Ueber die Darstellung des Glyoxals und der Glyoxylsäure." Annalen der Chemie und Pharmacie, 107(2), 199–208. (Foundational chemistry for imidazole synthesis).

-

Lombardino, J. G., & Wiseman, E. H. (1974). "Preparation and anti-inflammatory activity of some nonacidic trisubstituted imidazoles." Journal of Medicinal Chemistry, 17(11), 1182–1188. Link (Establishes 2-aryl imidazole SAR).

-

Zhang, L., et al. (2020).[2] "Design and Synthesis of Novel 2-Aryl Imidazole Derivatives as IDO1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(12), 127150. (Contextual application for this specific scaffold).

-

Organic Chemistry Portal. "Synthesis of Imidazoles." Link (General protocol verification).

Sources

Electronic & Structural Profiling: 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole , a critical pharmacophore scaffold often utilized in the synthesis of p38 MAP kinase inhibitors (e.g., SB203580 analogs).[1] Unlike simple 2-phenylimidazoles, this molecule exhibits a distinct "ortho-effect" driven by the 2-methoxy substituent, which disrupts planarity and modulates the electronic conjugation between the aryl and heteroaryl rings. This guide dissects the molecule's quantum chemical profile, tautomeric equilibrium, and synthetic reactivity, providing a roadmap for its application in high-affinity ligand design.

Molecular Architecture & Electronic Fundamentals

The Ortho-Methoxy "Twist" & Conjugation

The defining structural feature of this molecule is the steric clash between the ortho-methoxy group on the phenyl ring and the NH/CH moieties of the imidazole ring.

-

Planarity Disruption: While 2-phenylimidazole is typically planar to maximize

-conjugation, the 2-methoxy group forces the phenyl ring to rotate out of the imidazole plane.[1] Crystallographic data from analogous systems suggests a dihedral angle ( -

Electronic Decoupling: This twist partially decouples the

-systems of the two rings.[1] Consequently, the resonance electron-donating effect (+R) of the methoxy group into the imidazole ring is attenuated, making the inductive effect (-I) of the bromine and the methoxy oxygen more prominent.

Tautomeric Equilibrium

As a 1H-imidazole, the molecule exists in dynamic equilibrium between two tautomers (N1-H and N3-H).[1] The ortho-methoxy group influences this ratio via an intramolecular hydrogen bond acceptor role.[1]

Figure 1: Tautomeric equilibrium favored by intramolecular electrostatic stabilization.

Quantum Chemical Profile (DFT Insights)

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the distribution of its Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals.[2]

| Property | Localization | Electronic Character | Implications for Drug Design |

| HOMO | Phenyl Ring & Methoxy Oxygen | Primary site for oxidative metabolism; acts as the nucleophile in electrophilic substitutions.[1] | |

| LUMO | Imidazole Ring & C-Br bond | Site for nucleophilic attack; energy lowered by the electron-withdrawing Br, facilitating halogen-lithium exchange.[1] | |

| Band Gap | Moderate (~4.5 - 5.0 eV) | Hypsochromic Shift | The steric twist increases the HOMO-LUMO gap compared to planar analogs, shifting UV absorption to lower wavelengths ( |

Electrostatic Potential (ESP) Map

-

Negative Potential (Red): Concentrated on the imidazole N3 (pyridinic nitrogen) and the methoxy oxygen. These are the primary hydrogen bond acceptors.

-

Positive Potential (Blue): Concentrated on the imidazole N1-H and the aromatic protons.

-

Dipole Moment: The vector sum is dominated by the methoxy and bromo groups, typically resulting in a dipole moment of ~3.5 - 4.5 Debye , directed towards the phenyl ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The "ortho-effect" creates distinct shielding patterns observable in

-

Imidazole C4/C5-H: Typically appear as singlets or narrow doublets around

7.1 - 7.3 ppm.[1] The lack of strong conjugation shields them relative to planar 2-aryl imidazoles.[1] -

Methoxy (-OCH

): A sharp singlet at -

Aromatic Protons: The proton meta to the bromine and para to the methoxy (H6') is often shielded by the imidazole ring current due to the twisted conformation.

Acid-Base Properties (pKa)

-

Imidazole pKa (BH

-

Acidity (N-H): The N-H proton is weakly acidic (pKa > 14), allowing for deprotonation by strong bases (NaH, KOtBu) for N-alkylation reactions.

Synthetic Pathways & Protocol

The synthesis of this core requires careful control of pH and reagents to prevent side reactions involving the bromine handle.

Primary Route: Amidine Condensation

This route is preferred for its electronic precision, avoiding regioselectivity issues common in imidazole alkylations.

Figure 2: Amidine-based synthesis pathway ensuring regiospecificity.

Experimental Protocol: Amidine Cyclization

Objective: Synthesis of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole.

-

Amidination: Dissolve 4-bromo-2-methoxybenzonitrile (1.0 eq) in anhydrous THF. Add LiHMDS (1.1 eq) at 0°C. Stir for 3h, then quench with ethanolic HCl to precipitate the benzamidine hydrochloride.

-

Condensation: Suspend the benzamidine salt in THF/Water (4:1). Add NaHCO

(4.0 eq) followed by bromoacetaldehyde diethyl acetal (1.2 eq) (pre-hydrolyzed with dilute HCl). -

Reflux: Heat the mixture to 70°C for 4–6 hours. Monitor by LC-MS for the disappearance of the amidine (M+H).

-

Workup: Evaporate THF. Neutralize aqueous layer to pH 8.[1] Extract with EtOAc.[1]

-

Purification: Recrystallize from acetonitrile or purify via flash chromatography (DCM/MeOH 95:5).

-

Quality Check: Target purity >98% by HPLC. Look for des-bromo impurity (generated if LiHMDS reaction is too prolonged/hot).[1]

-

Pharmacophore & Biological Interaction

In the context of kinase inhibition (e.g., p38

-

Donor-Acceptor Motif: The imidazole nitrogen (N3) accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38). The N1-H donates a hydrogen bond to the backbone carbonyl (e.g., Glu107).

-

The "Gatekeeper" Interaction: The 2-methoxy group is positioned to interact with the gatekeeper residue (often Threonine). Its size and electronic nature determine selectivity against kinases with larger gatekeepers.[1]

-

Halogen Bonding: The 4-Bromo substituent is not merely structural; it can engage in halogen bonding with backbone carbonyls or serve as a hydrophobic anchor in the binding pocket.[1]

References

-

IUPHAR/BPS Guide to Pharmacology. (2025).[1] SB203580 Ligand Page. Retrieved from [Link]

-

PubChem. (2025).[1][5][6] 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Mohamed, S. K., et al. (2013).[7] Crystal structure of 2-[2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E. Retrieved from [Link]

-

Organic Syntheses. (2003). Preparation of 2,4-Disubstituted Imidazoles. Org. Synth. 2003, 80, 200. Retrieved from [Link]

-

WuXi Biology. (2024).[1][5] Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]

Sources

- 1. 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | C22H18N2O | CID 788012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. scispace.com [scispace.com]

- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 5. PubChemLite - 2-(2-methoxyphenyl)-4,5-diphenyl-1h-imidazole (C22H18N2O) [pubchemlite.lcsb.uni.lu]

- 6. 2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial suppliers of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole building blocks

An In-Depth Technical Guide to the Sourcing and Application of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

Abstract: 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its substituted aryl-imidazole core is a privileged scaffold found in a wide array of biologically active agents.[1][2][3] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound's properties, sourcing strategies, detailed synthetic protocols, and key applications. Given its status as a specialized reagent, this document emphasizes de novo synthesis and custom acquisition strategies over standard off-the-shelf purchasing, empowering researchers to access and utilize this versatile molecule for their discovery programs.

The 2-Aryl-1H-Imidazole Scaffold: A Cornerstone in Medicinal Chemistry

The imidazole ring is a fundamental heterocyclic motif due to its unique electronic properties and ability to participate in hydrogen bonding, making it a common feature in biologically active molecules.[2] When coupled with an aryl substituent at the 2-position, the resulting scaffold serves as a versatile template for drug design. These compounds have demonstrated a vast range of pharmacological activities, including:

-

Anti-inflammatory effects [4]

-

Antiviral activity (including against orthopoxviruses) [5][6]

-

Anticancer properties [3]

-

NPY Y5 receptor antagonism [4]

The title compound, 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole, is particularly valuable. The presence of the bromine atom provides a reactive handle for post-synthesis modification via modern cross-coupling reactions, while the methoxy group can influence molecular conformation and metabolic stability.

Physicochemical Properties and Identification

Accurate identification is critical for sourcing and experimental work. While a dedicated CAS number for this specific molecule is not widely cataloged, its fundamental properties can be derived. For database searching, using structural identifiers or the CAS number of a close analog is a viable strategy.

| Property | Value |

| Chemical Name | 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| CAS Number | Not assigned. |

| Reference Analog | 2-(4-Bromo-2-methyl phenyl)-1H-imidazole |

| Reference CAS | 1379310-77-6[7] |

Commercial Sourcing and Acquisition Strategy

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole is not a typical stock chemical found in large supplier catalogs. Its acquisition requires a more specialized approach.

Custom Synthesis Suppliers

The most reliable method for obtaining this building block is through a custom synthesis request from a specialized Contract Research Organization (CRO). These organizations have the expertise to perform multi-step syntheses and deliver the product with a full certificate of analysis.

Table of Representative Custom Synthesis Providers:

| Supplier | Service Focus | Website |

| WuXi AppTec | Integrated drug discovery and development services. | https://www.wuxiapptec.com |

| Enamine | Building blocks, screening compounds, custom synthesis. | https://enamine.net |

| FCH Group | Custom synthesis of fine chemicals and intermediates. | https://www.fchgroup.com |

| MolPort | Marketplace for ordering chemicals, including custom synthesis quotes. | https://www.molport.com |

Searching Chemical Databases

Researchers can search large chemical databases using the chemical name or structure (e.g., SMILES string) to identify smaller, niche suppliers who may have synthesized it on a research scale.

Recommended Databases:

-

PubChem

-

eMolecules

-

ChemSpider

Key Synthetic Methodology: A Practical Protocol

For labs equipped for organic synthesis, preparing the compound in-house is a cost-effective and empowering option. The most robust and scalable method for constructing 2,4-disubstituted imidazoles involves the condensation of an amidine hydrochloride with an α-haloketone.[8]

Workflow for De Novo Synthesis

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-(4-bromo-2-methylphenyl)-1H-imidazole | 1379310-77-6 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The 2-aryl-1H-imidazole framework is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific compound, 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole, combines this valuable core with substituents that modulate its physicochemical properties. Understanding and quantifying the solubility of this compound in various organic solvents is not a trivial academic exercise; it is a critical prerequisite for every stage of the research and development pipeline. From controlling reaction kinetics in synthesis, designing effective purification strategies like crystallization, to preparing stock solutions for high-throughput screening and formulating preclinical candidates, solubility data governs procedural success and data reliability. This guide provides a robust framework for understanding the theoretical underpinnings of this compound's solubility and offers detailed, field-proven protocols for its empirical determination.

Molecular Architecture and Its Implications for Solubility

The solubility behavior of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" serves as a valuable heuristic, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics. An analysis of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole reveals a molecule of dual character:

-

The Imidazole Core: This five-membered aromatic heterocycle is inherently polar. It features a proton-donating N-H group and a proton-accepting sp2-hybridized nitrogen atom, enabling it to participate in hydrogen bonding. This region of the molecule favors interaction with polar solvents.

-

The 4-Bromo-2-methoxyphenyl Substituent: This appended group significantly influences the molecule's overall properties.

-

Phenyl Ring: The aromatic ring is large, planar, and non-polar, contributing to hydrophobic character and favoring interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

-

Bromine Atom: As a large, polarizable halogen, the bromo-substituent increases the molecular weight and contributes to the compound's lipophilicity.

-

Methoxy Group (-OCH₃): The ether linkage introduces a polar site capable of acting as a hydrogen bond acceptor, though it is less influential than the imidazole N-H.

-

Expert Insight: The combination of a polar, hydrogen-bonding imidazole core with a large, predominantly hydrophobic substituted phenyl ring suggests that the compound will exhibit limited solubility in the extremes of the polarity spectrum. It is unlikely to be highly soluble in very non-polar solvents (e.g., hexanes) or in highly polar, protic solvents like water. Optimal solubility is anticipated in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule.

A Framework for Experimental Solubility Determination

While computational models like COSMO-therm can provide useful solubility estimates, empirical determination remains the gold standard for accuracy. The methodologies can be broadly classified as qualitative screening and precise quantitative measurement.

Initial Qualitative Solubility Assessment

A rapid qualitative assessment is an invaluable first step to efficiently narrow down the solvent selection for quantitative studies and purification methods.

Protocol: Visual Equilibrium Solubility Test

-

Preparation: Into a series of small, clear glass vials (e.g., 1.5 mL), add approximately 1-2 mg of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole.

-

Solvent Addition: To each vial, add 100 µL of a test solvent. This creates an initial concentration of 10-20 mg/mL.

-

Agitation: Cap the vials securely and vortex vigorously for 1-2 minutes.

-

Equilibration: Allow the vials to stand at a constant, controlled temperature (e.g., 25 °C) for at least one hour. Agitation at intervals can facilitate the process.

-

Observation: Visually inspect each vial against a contrasting background. Classify the solubility according to the following criteria:

-

Freely Soluble: The solution is completely clear, with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have visible sediment.

-

Insoluble: The solid material appears largely unchanged.

-

Table 1: Recommended Solvent Screening Panel

| Solvent Class | Example Solvents | Expected Interaction |

| Non-Polar | n-Hexane, Toluene | Unlikely to be effective due to the polar imidazole core. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to good solubility is possible due to dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | THF is expected to be a better solvent than ether due to its higher polarity. |

| Esters | Ethyl Acetate (EtOAc) | Moderate solubility is likely. |

| Ketones | Acetone | Expected to be a reasonably good solvent. |

| Nitriles | Acetonitrile (ACN) | Moderate solubility is likely. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Good solubility is expected due to hydrogen bonding capabilities. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High solubility is anticipated; these are excellent solvents for a wide range of organic compounds. |

Quantitative Analysis: The Shake-Flask HPLC Method

For precise solubility values, the isothermal shake-flask method followed by HPLC quantification is the definitive approach. This method determines the thermodynamic equilibrium solubility.

Caption: HPLC-based workflow for thermodynamic solubility measurement.

Protocol: Quantitative Shake-Flask Method

1. Preparation of HPLC Calibration Curve: a. Prepare a primary stock solution of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or the HPLC mobile phase). b. Perform serial dilutions of the primary stock to create a series of at least five calibration standards spanning the expected concentration range. c. Inject each standard into the HPLC system and record the peak area. d. Plot peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

2. Preparation of Saturated Solutions: a. To a series of vials, add an excess amount of the solid compound (e.g., ~5-10 mg) to ensure that undissolved solid remains at equilibrium. b. Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial. c. Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). d. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid at the end of this period is essential.

3. Sample Processing: a. Remove the vials from the shaker and allow the excess solid to settle. b. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid. c. Carefully withdraw a known volume of the clear supernatant. Causality Check: This step must be done without disturbing the solid pellet to avoid falsely high results. d. Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any fine particulates. e. Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

4. HPLC Analysis and Calculation: a. Inject the diluted samples into the HPLC system using the same method as the calibration standards. b. Determine the peak area for each sample. c. Use the calibration curve equation to calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for comparative analysis.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM)¹ |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide ( |

Methodological & Application

Application Note: Optimization of N-Alkylation of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges associated with the N-alkylation of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole , a sterically congested and electronically distinct scaffold often used as a precursor for p38 MAP kinase inhibitors and other bioactive heterocycles.[1]

Abstract

The N-alkylation of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole presents unique challenges due to the ortho-methoxy substituent on the C2-aryl ring.[1] This steric bulk proximal to the imidazole nitrogens significantly retards nucleophilic attack, requiring optimized conditions to balance conversion against the risk of quaternization (over-alkylation) . This guide details a screening workflow to identify optimal Base/Solvent systems, provides a robust protocol for gram-scale synthesis, and outlines purification strategies to isolate the mono-alkylated product in >90% purity.[1][2]

Chemical Context & Challenges[1][3][4][5][6]

The Substrate

The substrate features an imidazole ring unsubstituted at positions 4 and 5, substituted at position 2 with a 4-bromo-2-methoxyphenyl group.[1]

-

Symmetry & Regioselectivity: Because the imidazole ring is unsubstituted at C4 and C5, N1-alkylation and N3-alkylation yield chemically identical products (1-alkyl-2-aryl-imidazole).[1] Therefore, the primary optimization metric is Yield vs. Bis-alkylation , not regioselectivity.[2]

-

Steric "Ortho-Effect": The methoxy group at the ortho position of the phenyl ring creates significant steric crowding around the imidazole nitrogens.[2] This reduces the nucleophilicity of the imidazolyl anion compared to unsubstituted 2-phenylimidazole, often necessitating higher temperatures or stronger bases.[2]

-

pKa Considerations: The pKa of the imidazole NH is approximately 14. Deprotonation requires a base with a conjugate acid pKa > 16 for equilibrium to favor the anion, though weaker bases (e.g., K₂CO₃) work under thermodynamic control.[2]

Critical Side Reaction: Quaternization

The mono-alkylated product is still nucleophilic.[1] In the presence of excess alkylating agent (R-X) and heat, it reacts further to form the 1,3-dialkylimidazolium salt .[2] This is the primary impurity to avoid.

Reaction Optimization Strategy

The following workflow illustrates the decision logic for selecting reaction conditions based on the reactivity of the alkylating agent (R-X).

Figure 1: Decision tree for optimizing N-alkylation conditions based on electrophile reactivity.

Detailed Experimental Protocols

Method A: Cesium Carbonate / DMF (Recommended for Primary Halides)

Best for: Methyl iodide, Benzyl bromide, Ethyl bromoacetate. Why:[2] Cs₂CO₃ is more soluble in organic solvents than K₂CO₃, enhancing the "nakedness" of the anion.[2] Mild conditions prevent rapid over-alkylation.[1]

Reagents:

-

Substrate: 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole (1.0 equiv)[1]

-

Alkylating Agent (R-X): 1.1 equiv

-

Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)

-

Solvent: Anhydrous DMF (Concentration: 0.2 M)

Procedure:

-

Setup: Charge a flame-dried reaction vial with the imidazole substrate (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

-

Solvation: Add anhydrous DMF (5 mL per mmol substrate). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow/orange as the anion forms.[2]

-

Addition: Add the Alkylating Agent (1.1 equiv) dropwise.

-

Reaction:

-

For Reactive R-X (MeI, BnBr): Stir at RT for 2–4 hours.

-

For Less Reactive R-X: Heat to 60°C.

-

-

Monitoring: Check LC-MS. Look for [M+R]+ (Product) vs [M+2R]+ (Dialkylated byproduct).

-

Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over Na₂SO₄.[1][3]

Method B: Sodium Hydride / THF (For Unreactive Electrophiles)

Best for: Secondary alkyl halides, hindered electrophiles. Why:[2] Irreversible deprotonation generates the highly nucleophilic sodium imidazolide.

Reagents:

-

Substrate: 1.0 equiv

-

Base: NaH (60% dispersion in mineral oil, 1.2 equiv)[2]

-

Solvent: Anhydrous THF (0.15 M) or DMF (if solubility is poor)

Procedure:

-

Deprotonation: To a suspension of NaH (1.2 equiv) in THF at 0°C under N₂, add a solution of the imidazole substrate (1.0 equiv) in THF dropwise.

-

Evolution: Stir at 0°C for 10 mins, then warm to RT for 30 mins. Wait for H₂ evolution to cease.

-

Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

-

Heating: Warm to RT. If no reaction after 1 hour, heat to reflux (66°C).[2]

-

Quench: Cool to 0°C. Carefully add sat. NH₄Cl solution.

Data Analysis & Troubleshooting

Solvent & Base Screening Matrix

The following table summarizes expected outcomes based on standard heterocyclic chemistry principles applied to this specific scaffold.

| Entry | Base | Solvent | Temp | Outcome | Notes |

| 1 | K₂CO₃ | Acetone | Reflux | Low Conversion | Acetone boiling point (56°C) too low for hindered substrate.[1] |

| 2 | K₂CO₃ | DMF | 80°C | Good Yield | Standard condition.[1] High solubility of reagents. |

| 3 | Cs₂CO₃ | MeCN | 60°C | Excellent | Cs effect improves rate; MeCN is easier to remove than DMF. |

| 4 | NaH | THF | RT | Variable | Good for reactive R-X; may stall with hindered R-X due to aggregation. |

| 5 | TEA/DIPEA | DCM | RT | No Reaction | Organic bases are too weak (pKa ~10) to deprotonate imidazole (pKa ~14). |

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Reaction Stalls at 50% | Steric hindrance from 2-(2-OMe) group blocks approach. | Switch to Method B (NaH) or add 0.1 eq KI (Finkelstein catalyst) if using alkyl chlorides/bromides.[1] |

| High Dialkylation (>10%) | Excess R-X or high local concentration.[1] | Reduce R-X to 0.95 equiv . Use Inverse Addition (add anion to R-X solution slowly). |

| Product is Oily/Impure | Residual DMF or mineral oil (from NaH).[1] | DMF: Wash organic layer 5x with water.[1] Oil: Wash crude solid with Hexanes.[1] |

| Regioisomers observed? | Rare case: Only if C4/C5 are substituted.[1] | If C4/C5 are H, these are tautomers.[2] Check NMR timescale; they should coalesce. |

Purification Protocol (Self-Validating System)

To ensure high purity without tedious chromatography, utilize the pKa difference between the product and starting material.[2]

-

Acid Wash: Dissolve crude reaction mixture in EtOAc.

-

Extraction: Extract with 0.5 M HCl (aq) .

-

The N-alkylated product (basic) moves to the aqueous layer.

-

Non-basic impurities (mineral oil, unreacted alkyl halide) stay in EtOAc.[2]

-

-

Basification: Take the aqueous layer, cool to 0°C, and adjust pH to ~10 using 2 M NaOH.

-

Recovery: Extract the cloudy aqueous mixture with EtOAc (3x).

-

Result: The organic layer now contains pure N-alkylated imidazole.[1]

References

-

General Imidazole Alkylation

-

Steric Effects in 2-Aryl Imidazoles

-

Protocol Validation

Sources

- 1. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

Strategic N-Protection of 1H-Imidazole: Protocols for Regiocontrol and Orthogonality

Topic: Procedure for protecting group strategies on 1H-imidazole nitrogen Content Type: Detailed Application Notes and Protocols

Executive Summary: The "Tautomer Trap"

Protecting the 1H-imidazole nitrogen is not merely about masking a nucleophile; it is about arresting a dynamic equilibrium. Unlike aliphatic amines, imidazole exists as a tautomeric mixture (N1-H vs. N3-H). The introduction of a protecting group (PG) permanently fixes the bond configuration, determining the steric and electronic environment for all subsequent steps.

This guide provides field-proven protocols for the three most critical protection strategies: Trityl (Trt) for steric shielding, SEM for directed lithiation, and Sulfonyl (Ts/DMAS) for electronic deactivation.

Strategic Analysis & Decision Matrix

Before selecting a reagent, the chemist must answer two questions:

-

Regiochemistry: Does the position of the PG matter for the next step (e.g., directing a lithiation to C-2 vs. C-5)?

-

Orthogonality: Will the deprotection conditions destroy other sensitive motifs (e.g., acid-labile acetals vs. base-labile esters)?

Comparative Analysis of Protecting Groups[1][2][3]

| Feature | Trityl (Trt) | SEM (2-(Trimethylsilyl)ethoxymethyl) | Tosyl (Ts) / DMAS | Boc |

| Primary Utility | Steric blocking; preventing N3-quaternization. | Directed ortho-lithiation (DoM); solubility improvement. | Electron withdrawal; deactivating ring for C-H arylation. | Mild deactivation; transient protection.[4] |

| Introduction | TrtCl / TEA / DCM | SEM-Cl / NaH / DMF | TsCl / TEA / DCM | Boc₂O / TEA |

| Stability | Bases, Nucleophiles, Reductions.[5] | Bases, Organolithiums (BuLi), Mild Acids. | Acids, Oxidants.[5] | Hydrogenation, Oxidants. |

| Lability (Removal) | Acid Sensitive (TFA, AcOH). | Fluoride Sensitive (TBAF) or Strong Acid. | Base Sensitive (NaOH, NaOEt) or Nucleophiles. | Acid (TFA/HCl). |

| Regioselectivity | High (Thermodynamic control). Favors less hindered N. | Moderate to High (Kinetic vs. Thermo dependent). | Low to Moderate. | Low (Dynamic equilibrium). |

Workflow Decision Tree

Detailed Experimental Protocols

Protocol A: Trityl (Trt) Protection

Best for: Steric shielding and mild acidic deprotection.[2] Mechanism: The reaction is driven by sterics. For 4(5)-substituted imidazoles, the bulky Trityl group will thermodynamically favor the less hindered Nitrogen (usually N-1 relative to the substituent), often achieving >95:5 regioselectivity.

Reagents:

-

Substrate: 4-substituted-1H-imidazole (1.0 equiv)

-

Reagent: Trityl Chloride (TrtCl) (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add the imidazole substrate and dry DCM. Add TEA via syringe.

-

Note: If solubility is poor in DCM, add DMF (10-20% v/v) as a co-solvent.

-

-

Addition: Cool the solution to 0 °C. Add TrtCl portion-wise (solid) or dropwise (if dissolved in DCM) over 15 minutes.

-

Why: Exotherm control prevents degradation of TrtCl.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Trityl products are non-polar; Rf ~0.5–0.7 in 30% EtOAc/Hex).

-

Workup (CRITICAL):

-

Trityl is acid-labile.[6] Do not wash with HCl.

-

Quench with saturated NaHCO₃. Extract with DCM (3x).

-

Wash combined organics with Water (to remove TEA salts) and Brine.

-

Dry over Na₂SO₄.

-

-

Purification: Flash chromatography on silica gel.

-

Tip: Pre-treat the silica column with 1% TEA in the eluent to prevent acid-catalyzed deprotection on the silica surface.

-

Protocol B: SEM Protection (Lithiation Directed)

Best for: Generating C-2 anions (lithiation).[4] The oxygen in the SEM group coordinates Lithium, stabilizing the intermediate. Mechanism: Irreversible deprotonation followed by SN2 alkylation.

Reagents:

-

Substrate: 1H-imidazole (1.0 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

-

Solvent: Anhydrous DMF or THF (0.1 – 0.2 M)

Procedure:

-

Safety Prep: NaH evolves Hydrogen gas. Ensure proper venting.

-

Deprotonation:

-

Suspend NaH in anhydrous DMF at 0 °C under Argon.

-

Add the imidazole substrate (dissolved in minimal DMF) dropwise via cannula/syringe.

-

Stir at 0 °C for 30–60 minutes until H₂ evolution ceases. The solution often turns yellow/orange (formation of Sodium Imidazolide).

-

-

Alkylation:

-

Add SEM-Cl dropwise at 0 °C.

-

Caution: SEM-Cl is toxic and a lachrymator. Handle in a fume hood.

-

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Quench: Carefully add saturated NH₄Cl solution (dropwise initially) to quench unreacted NaH.

-

Workup:

-

Dilute with Water and extract with EtOAc (3x).

-

Note: DMF is hard to remove. Wash the organic layer copiously with water (5x) or LiCl solution (5%) to pull out the DMF.

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualizing the SEM-Directed Lithiation Mechanism:

Protocol C: Sulfonylation (Tosyl/DMAS)

Best for: Deactivating the ring (electron withdrawing) to allow chemistry elsewhere or prevent N-alkylation.

Procedure:

-

Dissolution: Dissolve imidazole (1.0 equiv) in DCM.

-

Base: Add TEA (1.5 equiv) and DMAP (0.1 equiv, catalyst).

-

Addition: Add TsCl (1.1 equiv) at 0 °C.

-

Monitoring: Reaction is usually fast (< 2 hours).

-

Workup: Wash with 1M HCl (to remove pyridine/DMAP/TEA), then NaHCO₃.

-

Note: The Ts-imidazole bond is labile to nucleophiles. Do not use strong hydroxide bases during workup if the product is sensitive.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Regio-isomer Mixture | 4-substituted imidazoles have similar N1/N3 nucleophilicity. | Switch to Trityl. Its massive steric bulk forces it to the distal nitrogen (N-1) more effectively than SEM or Ts. |

| Low Yield (SEM) | DMF retention in organic layer during workup. | Use 5% LiCl washes or evaporate DMF using a high-vac rotary evaporator (< 2 mbar) at 40 °C. |

| Trityl Loss on Column | Acidic silica gel hydrolyzing the trityl ether. | Buffer the silica: Flush the column with 1% Et₃N/Hexanes before loading the sample. |

| "Trityl Migration" | Equilibrium shifting during reaction. | Keep reaction temperature low (0 °C to RT). Do not heat Trt-imidazoles in protic solvents. |

References

-

Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The definitive guide for stability/lability data).

-

Lipshutz, B. H., & Pegram, J. J. (1980).[5] "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group". Tetrahedron Letters, 21(35), 3343-3346. (Original SEM protocol).

-

Whitten, J. P., et al. (1986). "Rapid micro-procedure for the preparation of N-trityl-protected amino acids". Journal of Organic Chemistry. (Trityl kinetics and protocols).

-

Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives". Journal of the American Chemical Society.[4] (Foundational silyl chemistry applicable to SEM/TBS).

Sources

- 1. Protective groups in organic synthesis by Theodora W. Greene | Open Library [openlibrary.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Protective groups in organic synthesis : Greene, Theodora W. (Theodora Whatmough), 1931-2005 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

Executive Summary

This guide details the optimization of Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura) utilizing 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole as the electrophile. This substrate presents a classic medicinal chemistry dichotomy: it is a high-value scaffold for kinase inhibitors (e.g., p38 MAP kinase pathways), yet it poses significant synthetic challenges due to the unprotected imidazole nitrogen and the steric influence of the ortho-methoxy group .

We present two validated workflows:

-

Protocol A (The Robust Route): Utilizing N-protection to maximize reliability and scale-up potential.

-

Protocol B (The Direct Route): Utilizing specialized Buchwald precatalysts to couple the unprotected substrate, improving atom economy.

Chemical Context & Challenges[1][2][3][4][5]

Substrate Analysis

The substrate features an aryl bromide electrophile linked to a 2-substituted imidazole.

-

The "Catalyst Poison" (Imidazole N-H): The N1-H of the imidazole (

) is acidic enough to be deprotonated by standard bases ( -

The Steric/Electronic "Twist" (2-Methoxy): The methoxy group at the ortho position of the phenyl ring forces the imidazole and phenyl rings out of coplanarity. While this reduces conjugation, it does not significantly hinder the oxidative addition at the para-bromide. However, it increases the solubility of the substrate in organic solvents compared to the unsubstituted analog.

Decision Matrix

Use the following logic flow to select your protocol:

Figure 1: Strategic decision tree for selecting the optimal cross-coupling pathway.

Protocol A: The Robust Route (Protected)

Rationale: Protecting the imidazole nitrogen eliminates catalyst poisoning and improves solubility in non-polar solvents (Toluene/Hexane), allowing the use of inexpensive, standard catalysts.

Step 1: SEM-Protection

Note: We recommend SEM (2-(Trimethylsilyl)ethoxymethyl) over Boc, as Boc can be thermally unstable under basic Suzuki conditions (above 80°C).

Reagents:

-

Substrate: 1.0 equiv

-

NaH (60% in oil): 1.2 equiv

-

SEM-Cl: 1.1 equiv

-

Solvent: DMF (anhydrous)

Procedure:

-

Cool a solution of substrate in DMF to 0°C.

-

Add NaH portion-wise. Stir for 30 min (gas evolution).

-

Add SEM-Cl dropwise. Warm to RT and stir for 2 hours.

-

Checkpoint: TLC (Hexane/EtOAc) should show a less polar spot.

-

Quench with water, extract with EtOAc. Yields are typically >90%.[1]

Step 2: Cross-Coupling

Conditions:

-

Catalyst:

(3 mol%) - Chosen for resistance to steric bulk. -

Base:

(2.0 equiv, 2M aqueous). -

Solvent: 1,4-Dioxane.

-

Temperature: 90°C.

Procedure:

-

Charge flask with SEM-protected bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Catalyst.

-

Evacuate and backfill with

(3x). -

Add Dioxane (degassed) and Base solution.

-

Heat to 90°C for 4-6 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Step 3: Deprotection

-

Reagent: TBAF (1M in THF) or TFA/DCM (if SEM is resistant).

-

Conditions: Reflux in THF with TBAF (5 equiv) usually cleaves SEM cleanly.

Protocol B: The Direct Route (Unprotected)

Rationale: Recent advances in ligand design allow for the coupling of "free" (NH)-heterocycles. This protocol utilizes XPhos Pd G3 or SPhos Pd G3 , which are bulky, electron-rich precatalysts that prevent the imidazole nitrogen from coordinating to the metal center.

Mechanism of Success

The bulky biaryl phosphine ligand (XPhos) creates a "protective shell" around the Pd(0) species, physically blocking the approach of the imidazole nitrogen while still allowing the oxidative addition of the aryl bromide.

Figure 2: Catalytic cycle highlighting the diversion to the inactive Pd-Imidazole complex if sterically demanding ligands are not used.

Experimental Protocol

Reagents:

-

Substrate: 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole (1.0 equiv)

-

Boronic Acid: 1.5 equiv (Excess required due to potential protodeboronation).

-

Catalyst: XPhos Pd G3 (2-5 mol%).

-

Alternative:

(2 mol%) + XPhos (8 mol%).

-

-

Base:

(3.0 equiv). Note: Use solid, anhydrous phosphate to minimize water if the boronic acid is sensitive. -

Solvent: n-Butanol or n-Butanol/Water (4:1).

-

Why n-Butanol? The high polarity dissolves the unprotected imidazole, and the protic nature facilitates the transmetallation step in Suzuki couplings involving heteroatoms.

-

Step-by-Step:

-

Setup: Use a microwave vial or a sealed pressure tube.

-

Charge: Add Substrate, Boronic Acid, XPhos Pd G3, and

. -

Inert Atmosphere: Cap and purge with Argon for 5 minutes.

-

Solvent: Add degassed n-Butanol via syringe.

-

Reaction: Heat to 100°C for 2-12 hours.

-

Visual Check: The reaction should remain a dark, clear red/brown solution. Formation of a black precipitate indicates catalyst decomposition (Pd black).

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc and water.[2]

-

Crucial Step: The product is likely amphoteric. Adjust aqueous layer pH to ~8-9 before extraction to ensure the imidazole is neutral.

-

Scavenging: Treat organic layer with SiliaMetS® Thiol or equivalent scavenger to remove residual Pd, which binds tightly to the imidazole product.

-

Data & Optimization Table

| Variable | Condition A (Poor) | Condition B (Optimized) | Impact |

| Ligand | XPhos or CataCXium A | ||

| Base | Stronger bases facilitate transmetallation; Cesium improves solubility. | ||

| Solvent | Toluene | n-Butanol or Dioxane/H2O | Polar solvents are required to solubilize the unprotected imidazole. |

| Side Reaction | Debromination (Ar-H) | Reduce Temp / Dry Solvent | High temp + wet solvent promotes hydrodehalogenation. |

Troubleshooting Guide

Issue: "The reaction stalled at 30% conversion."

-

Cause: Catalyst poisoning. The generated product (containing the imidazole) is competing with the starting material for the Pd center.

-

Fix:

-

Increase catalyst loading to 5 mol%.

-

Switch to SPhos Pd G3 (even more electron-rich).

-

Ensure the system is strictly oxygen-free (oxygen accelerates ligand oxidation).

-

Issue: "I see a spot corresponding to the debrominated starting material."

-

Diagnosis: Hydrodehalogenation.[3]

-

Fix:

-

Switch solvent to anhydrous THF or Dioxane .

-

Lower temperature to 80°C.

-

Avoid isopropanol or secondary alcohols as solvents (hydride sources).

-

References

-

Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed amination of aryl halides with primary amines. Journal of the American Chemical Society, 129(11), 3358-3366. Link(Establishes the efficacy of XPhos for hindered substrates).

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[4] Journal of the American Chemical Society, 135(34), 12877-12885.[4] Link(The definitive guide for coupling unprotected imidazoles).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link(Foundational review).

-

Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH-Soluble Boronic Acids. Angewandte Chemie International Edition, 45(39), 6523-6527. Link(Discusses base selection for hydrophilic substrates).

Sources

Preparation of pharmaceutical intermediates from 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

Application Note: Strategic Functionalization of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole for Kinase Inhibitor Scaffolds

Executive Summary & Pharmacological Context

The scaffold 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for p38 MAP kinase inhibitors , Raf kinase inhibitors , and thromboxane synthase inhibitors [1, 2].

The molecule presents a unique trifunctional chemical surface:

-

The Imidazole Core (N1/C4/C5): Acts as a hydrogen bond donor/acceptor pair, critical for binding to the hinge region of kinase ATP pockets.

-

The Aryl Bromide (C4'-Br): A versatile electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore into the solvent-exposed regions of the protein.

-

The Ortho-Methoxy Group (C2'-OMe): A steric control element that induces a non-planar conformation (atropisomerism) relative to the imidazole ring, improving selectivity by mimicking the twisted geometry of biaryl natural products.

This guide details the chemoselective functionalization of this scaffold, specifically addressing the challenge of performing palladium catalysis in the presence of a free imidazole nitrogen and an ortho-substituted aryl halide.

Strategic Reaction Map

The primary challenge in utilizing this intermediate is the interference of the acidic imidazole N-H (pKa ~14) with transition metal catalysts. Direct coupling often leads to catalyst poisoning or N-arylation byproducts.

Recommended Workflow: We advocate for a Protection-First Strategy (Route B below) for high-value synthesis, while Direct Coupling (Route A) is reserved for rapid, small-scale analog scanning.

Figure 1: Decision tree for the functionalization of imidazole intermediates. Route B is the industry standard for scalable synthesis.

Detailed Protocols

Protocol A: SEM-Protection (The "Masking" Step)

Why this matters: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is chosen over Boc because it is stable to the basic conditions of Suzuki coupling but easily removed with fluoride or acid later.

Reagents:

-

Starting Material: 1.0 eq

-

Sodium Hydride (60% dispersion in oil): 1.2 eq

-

SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride): 1.1 eq

-

Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add the imidazole substrate and anhydrous DMF. Cool to 0°C.

-

Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

-

Alkylation: Add SEM-Cl dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

-

Validation: Check TLC. The N-SEM product is significantly less polar than the free imidazole.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Why this matters: The ortho-methoxy group on the phenyl ring creates steric hindrance. Standard catalysts (like Pd(PPh₃)₄) often fail or react sluggishly. We utilize Pd(dppf)Cl₂ or SPhos Pd G2 , which are specialized for sterically hindered biaryl synthesis [3, 4].

Reagents:

-

N-SEM Protected Intermediate: 1.0 eq

-

Aryl Boronic Acid (R-B(OH)₂): 1.5 eq

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Degassing (Critical): In a microwave vial or pressure tube, combine the protected imidazole, boronic acid, and base. Add the solvent mixture.[1][2] Sparge with Argon for 10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen.

-

Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 12–16 hours.

-

Visual Check: The reaction usually turns from orange/red to black (Pd precipitation) upon completion.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash the filtrate with brine, dry, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Technical Data Summary

| Parameter | Direct Coupling (Unprotected) | Protected Coupling (SEM/Boc) |

| Catalyst Loading | High (10-20 mol%) | Low (1-5 mol%) |

| Reaction Time | 24-48 hours | 4-12 hours |

| Yield (Typical) | 30-45% | 85-95% |

| Side Reactions | N-arylation, De-bromination | Minimal |

| Purification | Difficult (Polar streaks) | Easy (Clean separation) |

Troubleshooting & Expert Insights

-

Issue: De-bromination (Hydrodehalogenation).

-

Observation: You recover the imidazole with the Bromine replaced by Hydrogen.

-

Cause: This occurs when the transmetallation step is slow (due to the ortho-methoxy steric bulk), allowing

-hydride elimination or H-abstraction from the solvent. -

Solution: Switch to 1,2-Dimethoxyethane (DME) as the solvent and use CsF (Cesium Fluoride) as the base. Anhydrous conditions often reduce de-bromination [5].

-

-

Issue: Regioselectivity of N-Alkylation.

-

Insight: When protecting the imidazole, you may get a mixture of N1 and N3 isomers. For the purpose of the Suzuki coupling, this usually does not matter as the protecting group is removed later. However, if the N-substituent is permanent (e.g., a methyl group), the ortho-methoxy group on the phenyl ring will direct alkylation to the distal Nitrogen (N1) due to steric repulsion.

-

References

-

Vertex AI Search. (2025). Synthesis of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole and pharmaceutical applications.3

-

Organic Chemistry Portal. (2024). Suzuki Coupling of Imidazoles: Mechanisms and Protocols.4[5][6][7][8][9][10][11][12][13][14]

-

BenchChem Technical Support. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles.[1]1[5][6][7][8][10][11][12][13]

-

Semantic Scholar. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions.5[6][8][9][10][11][12][13][14]

-

MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.10[8][11][12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nanobioletters.com [nanobioletters.com]

- 14. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Overcoming catalyst poisoning in couplings with imidazole-containing substrates

Topic: Overcoming catalyst poisoning in couplings with imidazole-containing substrates. Audience: Researchers, scientists, and drug development professionals. Status: Operational.

Diagnostic Hub: Why is Your Reaction Failing?

Imidazole and its derivatives are notorious for "poisoning" palladium catalysts. Before optimizing conditions, you must diagnose the specific failure mode. The root cause is almost always the N3-nitrogen lone pair .

The Mechanism of Failure

The imidazole N3 nitrogen is a potent

The Poisoning Pathway:

-

Displacement: High concentrations of imidazole displace the labile ligands required for the catalytic cycle.

-

Sequestration: The imidazole binds tightly to electrophilic Pd(II) intermediates, forming a stable, unreactive "rest state" complex (Pd-N adduct).

-

Arrest: The catalytic cycle halts before transmetallation or reductive elimination can occur.

Troubleshooting Workflows

Select the scenario that best matches your experimental observation.

Scenario A: Reaction Stalls immediately (0-10% Conversion)

Diagnosis: Your catalyst is being quenched before it enters the cycle. Standard ligands (

-

Why? Bulky ligands create a "protective shell" around the Pd center. The flat, small imidazole molecule cannot penetrate this steric wall to bind to the metal, while the oxidative addition and transmetallation can still proceed.

| Ligand Class | Recommended Catalyst/Ligand | Best For |

| Buchwald Gen 3/4 | XPhos , RuPhos , tBuBrettPhos | General coupling (Suzuki/Buchwald). High activity at low loading. |

| Pd-NHC | PEPPSI-IPr , PEPPSI-IPent | Extremely hindered substrates. Highly resistant to N-poisoning. |

Scenario B: Low Yield with Black Precipitate (Pd Black)

Diagnosis: Catalyst decomposition. The imidazole is destabilizing the Pd-ligand complex, leading to aggregation of Pd(0). Solution: "Masking" Strategies. If you cannot change the ligand, you must block the interfering Nitrogen.

-

Protecting Groups (Gold Standard):

-

SEM (2-(trimethylsilyl)ethoxymethyl): The most robust. Stable to base/heat; removed with Fluoride (TBAF).

-

Boc / Tosyl: Good electron-withdrawing properties reduce N-basicity, but may be labile under basic Suzuki conditions.

-

-

Lewis Acid Additives (Transient Protection):

Scenario C: Regioselectivity Issues (N-Arylation vs. C-Coupling)

Diagnosis: You want to couple at the Carbon (C-H or C-X), but the reaction is happening at the Nitrogen (N-H). Solution:

-

For C-Coupling: You must protect the N-H (Methyl, SEM, or Benzyl) to prevent N-arylation.

-

For N-Arylation: Use Cu-catalysis (Chan-Lam) instead of Pd, or use specific Pd-ligands (tBuBrettPhos) designed for amination.

Validated Experimental Protocols

Protocol 1: The "Bulletproof" Suzuki Coupling (PEPPSI System)

Best for: Sterically hindered imidazoles or when standard phosphines fail.

Reagents:

-

Substrate: Imidazole-X (1.0 equiv)

-

Boronic Acid: 1.2 - 1.5 equiv

-

Catalyst: Pd-PEPPSI-IPr (1 - 2 mol%)[6]

-

Base: KOtBu or K₃PO₄ (2.0 equiv)

-

Solvent: Dioxane or DME (0.2 M)

Step-by-Step:

-

Charge: In a glovebox or under Ar flow, add the Imidazole halide, Boronic acid, Base, and Pd-PEPPSI-IPr to a reaction vial.

-

Solvent: Add anhydrous Dioxane.

-

Reaction: Seal and heat to 60–80 °C . (PEPPSI catalysts are highly active; often run at lower temps than

). -

Monitor: Check LCMS at 1 hour. If stuck, add 1 mol% more catalyst.

-

Workup: Filter through Celite, concentrate, and purify.

Protocol 2: Buchwald-Hartwig Amination of Bromoimidazoles

Best for: Attaching an amine to the imidazole ring.

Reagents:

-

Substrate: 4-Bromo-1H-imidazole (1.0 equiv)

-

Amine: 1.2 equiv

-

Precatalyst: tBuBrettPhos Pd G3 (1–2 mol%)

-

Base: LHMDS (2.2 equiv)[7]

-

Solvent: THF[6]

Step-by-Step:

-

Activation: This protocol works best with LHMDS as the base to deprotonate the imidazole N-H and facilitate the coupling.

-

Mix: Combine substrate, amine, and precatalyst in THF.

-

Initiate: Add LHMDS dropwise at Room Temperature (RT).

-

Run: Stir at RT for 12 hours. (Heat to 60°C only if sluggish).

-

Note: This specific ligand system prevents the "poisoning" typically seen with free N-H imidazoles.

Frequently Asked Questions (FAQ)

Q: Can I use Copper (Cu) instead of Palladium? A: Yes, but primarily for N-arylation (forming C-N bonds at the nitrogen), known as the Ullmann or Chan-Lam coupling. For C-C bond formation (Suzuki/Negishi) on the imidazole ring, Palladium is vastly superior due to faster oxidative addition rates.

Q: My reaction turns black immediately. What does this mean? A: This is "Pd Black" formation. Your ligand has dissociated, and the Pd(0) has aggregated into non-catalytic metal particles.

-

Fix: Increase the Ligand:Metal ratio (e.g., 2:1 or 4:1) or switch to a tighter-binding ligand like a Buchwald G3 precatalyst or NHC , which does not dissociate easily.

Q: How do I remove the SEM protecting group after the coupling? A: The SEM group is stable during coupling but removal can be tricky.

-

Method A (Standard):TBAF (1M in THF) + Ethylenediamine (scavenger) at 60°C.

-

Method B (Acidic):HCl (4M in Dioxane) or TFA if your molecule tolerates acid.

-

Tip: If TBAF fails to remove it completely, try TAS-F (tris(dimethylamino)sulfonium difluorotrimethylsilicate).

Q: Why is my boronic acid de-boronating (protodeboronation)? A: Imidazoles are basic. High pH + high temp accelerates protodeboronation of heterocyclic boronic acids.

-

Fix: Use Pd(dppf)Cl₂ with a milder base like K₃PO₄ or CsF instead of Carbonates/Hydroxides. Lower the temperature and extend the time.

References

-

Buchwald, S. L., et al. (2012).[4] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society.[4]

-

Organ, M. G., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)-NHC Precatalyst.[8][9][10] Molecules (MDPI).

-

Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

-

MilliporeSigma. Buchwald Catalysts & Ligands User Guide.

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)-NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Purification methods for 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole by flash chromatography

Ticket ID: IMD-4BR-OMe Subject: Purification Protocol for 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary: The Molecule & The Challenge

You are working with 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole .[1] From a chromatographic perspective, this molecule presents a "perfect storm" of conflicting properties:

-

The Imidazole Ring: It is amphoteric but predominantly basic (

of conjugate acid -

The Aryl Core: The 4-bromo and 2-methoxy substituents add significant lipophilicity, making the molecule soluble in organic solvents but potentially prone to precipitation in non-polar mobile phases (like pure hexane).

-

The "Sticky" Proton: The

proton can also interact with the stationary phase, further broadening the peak.

Below is your troubleshooting guide, structured as a series of resolved technical support tickets.

Part 1: Critical Troubleshooting (Q&A)

Q1: My product streaks across the column and elutes over 10+ fractions. How do I sharpen the peak?

Diagnosis: Uncontrolled Silanol Activity. The acidic silanols on the silica surface are protonating your imidazole or forming strong hydrogen bonds. You are essentially performing unintentional cation-exchange chromatography.

The Fix: Mobile Phase Modifiers (The "TEA Trick") You must "cap" the silanols using a competitive base.

-

Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) to both Solvent A (weak) and Solvent B (strong). -

Mechanism: The small, mobile amine molecules saturate the active silanol sites, creating a neutral surface for your bulky imidazole to pass through without sticking.

-

Warning: Do not use TEA if you plan to use this material for sensitive biological assays immediately without a workup, as TEA salts can persist. In that case, use

(volatile) or switch to Amine-Functionalized Silica (KP-NH) cartridges, which require no additives.[1]

Q2: The sample precipitates at the head of the column when I load it.

Diagnosis: Solubility Mismatch. This compound is likely crystalline and poorly soluble in Hexane or low-% EtOAc.[1] If you dissolve it in DCM or DMSO and inject it onto a column equilibrated in Hexane, it will crash out instantly, causing high backpressure and band broadening.

The Fix: Dry Loading (Solid Load) Do not liquid load this compound unless you are using a high-polarity starting gradient (e.g., 100% DCM).

-

Protocol:

-

Dissolve crude mixture in a minimal amount of MeOH or Acetone.

-

Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).[1]

-

Evaporate to dryness on a rotovap until you have a free-flowing powder.

-

Load this powder into an empty solid-load cartridge (or pour on top of the column bed).

-

Why Celite? Celite is inert.[2] Silica dry-loading is acceptable, but the compound may stick to the dry silica before elution starts.

-

Q3: I have a close-running impurity (likely the aldehyde starting material). How do I separate them?

Diagnosis: Selectivity Optimization. The aldehyde (4-bromo-2-methoxybenzaldehyde) is less polar than the imidazole.[1]

The Fix: Gradient Engineering

-

Standard System: 0-10% MeOH in DCM (with 1%

).[1] The aldehyde elutes near the void volume; the imidazole retains. -

Alternative System: If the aldehyde and imidazole are too close, switch to EtOAc/Hexane (with 1% TEA) . The imidazole will be much more retained in this system than in DCM/MeOH, effectively stretching the separation window.

Part 2: Optimized Solvent Systems

| Solvent System | Composition | Additive | Application | Pros/Cons |

| System A (Standard) | DCM / MeOH | 1% | General purification | Pro: High solubility.[1] Volatile additive.Con: DCM is toxic; expensive disposal. |

| System B (Green) | Hexane / EtOAc | 1% TEA | Removal of non-polar impurities | Pro: Excellent separation from aldehydes.Con: Poor solubility (requires dry load). TEA salts must be removed. |

| System C (Reverse) | Water / MeCN | 0.1% Formic Acid | High-purity polishing | Pro: Removes all organic salts/silica fines.Con: Imidazole will be protonated ( |

| System D (Reverse) | Water / MeCN | 10mM | High-purity polishing | Pro: Keeps imidazole neutral (retained).Con: Silica dissolution risk if pH > 10.[1] |

Part 3: Decision Logic & Workflows

Workflow 1: Method Development Decision Tree

Use this logic flow to determine the exact parameters for your run.

Caption: Decision matrix for selecting loading technique and solvent system based on solubility and impurity profile.

Workflow 2: The Mechanism of Silanol Blocking

Understanding why you are adding TEA is crucial for troubleshooting reproducibility issues.

Caption: Competitive binding mechanism. TEA (green) saturates acidic silica sites, preventing the imidazole (blue) from dragging, resulting in sharp peaks.

References & Further Reading

-

Biotage. (2018). Successful Flash Chromatography: The User Guide. (Specifically Chapter 2 on "Purification of Amines" and the use of amine-functionalized silica).

-

Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. (Details on mobile phase modifiers for basic compounds).

-

BenchChem. (2025).[3] Technical Support Center: Purification of Imidazole Derivatives. (General protocols for imidazole tailing and solubility).

-

Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? (Mechanistic explanation of silanol suppression).

-

Sigma-Aldrich. (2025).[1][4] Product Specification: 4-Bromo-1-(4-methoxyphenyl)-1H-imidazole.[1] (Physicochemical properties and handling).[3][5][6][7][8][9]

Sources

- 1. CAS 670-96-2: 2-Phenylimidazole | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-1-(4-methoxyphenyl)-1H-imidazole | 1353854-17-7 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-1H-imidazole | CAS#:670-96-2 | Chemsrc [chemsrc.com]

- 6. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

Technical Support Center: Regioselective N-Substitution of 2-Aryl Imidazoles

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for controlling the regioselectivity of N-substitution reactions on 2-aryl imidazoles, a common challenge in medicinal chemistry and materials science.[1] The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the N-substitution of unsymmetrical 2-aryl imidazoles?